2-(2-Ethoxyphenyl)piperidine, HCl
Overview
Description
2-(2-Ethoxyphenyl)piperidine, HCl is a chemical compound with the molecular formula C13H20ClNO . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenyl ring through an ethoxy group . The molecular weight of this compound is 241.76 .Physical and Chemical Properties Analysis
Piperidine, the parent compound of this compound, is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Synthesis and Chemical Properties
One study reported the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which are derivatives related to 2-(2-Ethoxyphenyl)piperidine, through reactions between α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reactants. These compounds exhibited moderate antibacterial activity and high antioxidant activity for certain hydrochlorides, highlighting their potential therapeutic applications (Гаспарян et al., 2011).
Another study focused on the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines using ethyl p-methoxycinnamate and highlighted the influence of allylic 1,3-strain on the stereochemical outcome of acid-mediated amido cyclization, which is crucial for the synthesis of complex piperidine-based structures (Ramakrishna et al., 2016).
Applications in Medicinal Chemistry
Research into the structural modifications of piperidine derivatives has led to the development of novel compounds with potential therapeutic benefits. For instance, the design and synthesis of novel candidate selective estrogen receptor modulators (SERMs) based on chiral piperidin-4-ols demonstrate the role of these compounds in developing treatments for conditions responsive to estrogen modulation (Yadav et al., 2011).
Additionally, a study on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, sheds light on their potential applications in environmental chemistry for carbon capture and sequestration (Robinson et al., 2011).
Analytical and Structural Characterization
The analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-(2-Ethoxyphenyl)piperidine, have been characterized to support forensic analysis and understand their pharmacological activities (De Paoli et al., 2013). Another study provided insight into the radical-mediated nitrile translocation for synthesizing novel piperidine derivatives, highlighting the versatility of these compounds in organic synthesis (Vervisch et al., 2012).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(2-Ethoxyphenyl)piperidine, HCl, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine, a structural component of this compound, has been found to have significant roles in various therapeutic properties, including anticancer potential . Piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine and its derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine and its derivatives, including 2-(2-Ethoxyphenyl)piperidine, HCl, can perform several anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12;/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOCTRWIFNUKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCCN2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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